2-(2-methoxyphenoxy)-N-(2-methylbenzyl)propanamide
Overview
Description
2-(2-methoxyphenoxy)-N-(2-methylbenzyl)propanamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.15214353 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Presence and Degradation
Studies have highlighted the ubiquitous nature and environmental persistence of parabens, including compounds related to 2-(2-methoxyphenoxy)-N-(2-methylbenzyl)propanamide. Parabens, used as preservatives in numerous consumer products, have been detected in aquatic environments, indicating their widespread dissemination and potential ecological impacts. Despite treatments that effectively remove these compounds from wastewater, they are consistently found at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Furthermore, the transformation of parabens in the presence of chlorine into more stable and persistent halogenated by-products raises concerns about their toxicity and the need for further studies to understand their environmental behavior and effects (Haman et al., 2015).
Environmental Effects of Sunscreen Ingredients
The environmental impact of organic UV filters, such as those found in sunscreen products, has been extensively reviewed. These compounds, including oxybenzone, have been identified in water sources worldwide and are not easily removed by common wastewater treatment techniques. Laboratory studies have implicated oxybenzone in coral reef bleaching, highlighting the potential ecological consequences of widespread sunscreen use. The presence of UV filters in various fish species suggests possible implications for the food chain, emphasizing the need for continued emphasis on the public health impact of excessive sun exposure while considering the environmental effects of sunscreen ingredients (Schneider & Lim, 2019).
Anticancer Properties of Plant-derived Compounds
Research into the pharmacological properties of plant-derived compounds such as thymol and eugenol has demonstrated their potential therapeutic applications, including anticancer effects. Thymol, found in thyme species, exhibits multiple pharmacological activities, such as antioxidant, anti-inflammatory, and antitumor effects. Its therapeutic potential extends across various diseases, including cardiovascular, neurological, and metabolic disorders, highlighting its role in pharmaceutical development (Nagoor Meeran et al., 2017). Similarly, eugenol, the principal component of clove, has shown promising anticancer properties through mechanisms such as inducing cell death and inhibiting cancer cell migration and angiogenesis. These findings underscore the potential of eugenol as an adjunct therapy for cancer treatment (Zari et al., 2021).
Environmental and Health Risks of Endocrine Disruptors
The health implications of exposure to endocrine-disrupting chemicals, including bisphenol A (BPA) and phthalates, have been a subject of concern. BPA, widely used in industrial applications, can interfere with estrogenic hormones, posing risks to human health and the environment. Occupational exposure to BPA has been linked to increased levels in individuals compared to those environmentally exposed, suggesting a need for further investigation into its health effects (Ribeiro et al., 2017).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-methylphenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-8-4-5-9-15(13)12-19-18(20)14(2)22-17-11-7-6-10-16(17)21-3/h4-11,14H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRMNVNMRVLRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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